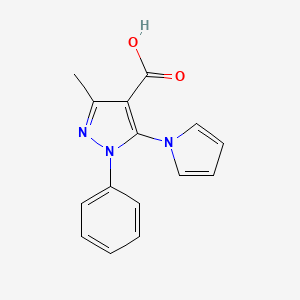

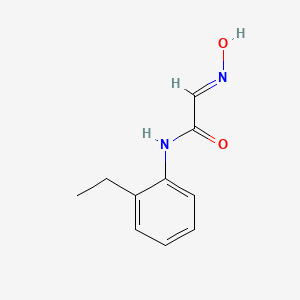

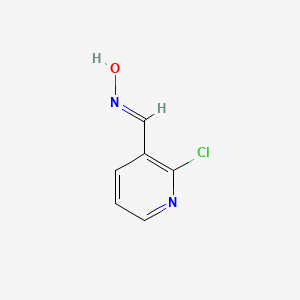

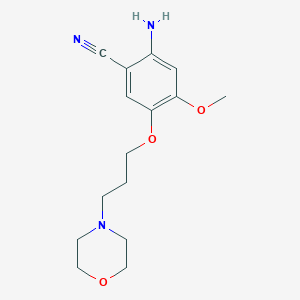

![molecular formula C14H20N2O B1311616 Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-25-6](/img/structure/B1311616.png)

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .科学研究应用

Synthesis and Chemical Properties

Piperidine derivatives have been extensively explored for their synthetic utility and chemical properties. For example, methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates were synthesized through the Michael reaction involving arylmethylideneacetophenones and methyl 2-thiocarbamoylacetate in the presence of piperidine. This reaction pathway showcases the role of piperidine in facilitating the synthesis of compounds with potential cardiovascular, hepatoprotective, antioxidant, and antiradical activities due to their high reactivity and significant biological activities (Krauze et al., 2005).

Structural Analysis

The molecular and crystal structures of several piperidine derivatives, including 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, have been determined through X-ray diffraction analysis. These studies are crucial for understanding the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such insights are valuable for designing molecules with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Biological Applications

Piperidine derivatives have been identified as potential anticancer agents. For instance, new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, demonstrating significant activity against cancer cells. Such compounds highlight the therapeutic potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).

Molecular Derivatization and Sensitivity Enhancement

Piperazine-based derivatives, including those involving piperidine, have been utilized for the derivatization of carboxyl groups on peptides. This process enhances the ionization efficiency in mass spectrometry analyses, underscoring the role of piperidine derivatives in improving analytical methodologies for proteome analysis (Qiao et al., 2011).

Anti-inflammatory and Anti-proliferative Activities

N-Acyl-N-phenyl ureas of piperidine and substituted piperidines have demonstrated significant anti-inflammatory and anti-proliferative activities. These findings suggest the versatility of piperidine derivatives in developing new therapeutic agents for various inflammatory conditions and cancers (Ranise et al., 2001).

安全和危害

Piperidine is classified as dangerous with hazard statements including H225, H311, H314, H331 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P311, P312, P321, P322, P361, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.

属性

IUPAC Name |

(2-ethylpiperidin-1-yl)-(6-methylpyridin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-13-6-4-5-9-16(13)14(17)12-8-7-11(2)15-10-12/h7-8,10,13H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCBSZOXPHLZBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434937 |

Source

|

| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |

CAS RN |

613660-25-6 |

Source

|

| Record name | Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。